[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate
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Overview
Description
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield different products.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine .
Scientific Research Applications
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it useful in studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate exerts its effects involves its interaction with specific molecular targets. The azido group, in particular, can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] acetate
- [(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)oxan-4-yl] acetate
- [(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] acetate
Uniqueness
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate stands out due to its azido group, which imparts unique reactivity and versatility in chemical synthesis and applications. This distinguishes it from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C12H17N3O7 |
---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H17N3O7/c1-5-9(20-6(2)16)10(21-7(3)17)11(22-8(4)18)12(19-5)14-15-13/h5,9-12H,1-4H3/t5-,9-,10+,11+,12+/m0/s1 |
InChI Key |
MKZJGETUNXHZRX-YTYCZEAOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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